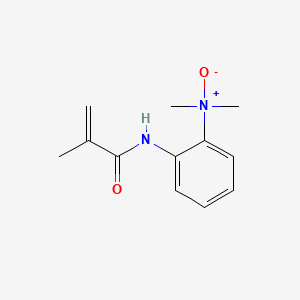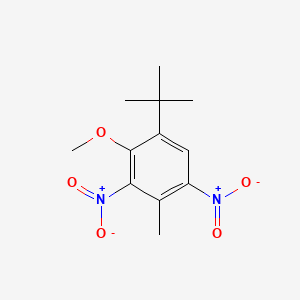
N,N-dimethyl-2-(2-methylprop-2-enoylamino)benzeneamine oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-2-(2-methylprop-2-enoylamino)benzeneamine oxide is a polymer with unique properties that make it valuable in various scientific and industrial applications. This compound is known for its antimicrobial properties, making it a subject of interest in the development of new materials to combat bacterial infections .
Preparation Methods
The synthesis of N,N-dimethyl-2-(2-methylprop-2-enoylamino)benzeneamine oxide involves the polymerization of N,N-dimethylaminophenylene methacrylamide followed by the oxidation of the resulting polymer. The polymerization process typically involves the use of radical initiators under controlled conditions to achieve the desired molecular weight and polymer structure . Industrial production methods may involve large-scale polymerization reactors and continuous processing techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
N,N-dimethyl-2-(2-methylprop-2-enoylamino)benzeneamine oxide undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized to introduce N-oxide functional groups, enhancing its antimicrobial properties.
Substitution: The polymer can undergo substitution reactions with various reagents to modify its chemical structure and properties.
Reduction: The N-oxide groups can be reduced back to the original amine groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N,N-dimethyl-2-(2-methylprop-2-enoylamino)benzeneamine oxide has a wide range of scientific research applications, including:
Mechanism of Action
The antimicrobial activity of N,N-dimethyl-2-(2-methylprop-2-enoylamino)benzeneamine oxide is primarily due to its ability to disrupt bacterial cell membranes. The N-oxide functional groups interact with the lipid bilayer of bacterial cells, leading to increased membrane permeability and cell lysis . This mechanism of action makes it effective against a wide range of bacterial strains, including antibiotic-resistant species .
Comparison with Similar Compounds
N,N-dimethyl-2-(2-methylprop-2-enoylamino)benzeneamine oxide is unique compared to other antimicrobial polymers due to its specific chemical structure and functional groups. Similar compounds include:
Poly-N,N-dimethylaminophenylene methacrylamide: Lacks the N-oxide functional groups and has different antimicrobial properties.
Poly-N,N-dimethylaminophenylene methacrylamide N-methyl iodide: Contains quaternary ammonium groups instead of N-oxide groups, leading to different antimicrobial mechanisms.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and antimicrobial activity.
Properties
CAS No. |
81527-00-6 |
|---|---|
Molecular Formula |
C12H16N2O2 |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
N,N-dimethyl-2-(2-methylprop-2-enoylamino)benzeneamine oxide |
InChI |
InChI=1S/C12H16N2O2/c1-9(2)12(15)13-10-7-5-6-8-11(10)14(3,4)16/h5-8H,1H2,2-4H3,(H,13,15) |
InChI Key |
IFADLRALNTXXHG-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)NC1=CC=CC=C1[N+](C)(C)[O-] |
Canonical SMILES |
CC(=C)C(=O)NC1=CC=CC=C1[N+](C)(C)[O-] |
Key on ui other cas no. |
81527-00-6 |
Synonyms |
DMAPMO poly-N,N-dimethylaminophenylene methacrylamide N-oxide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-(Dimethylamino)styryl]-n-methylpyridinium](/img/structure/B1222988.png)
![4-[4-(1H-benzimidazol-2-ylmethyl)-1-piperazinyl]benzofuro[3,2-d]pyrimidine](/img/structure/B1222990.png)
![1-[1-(3-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide](/img/structure/B1222991.png)



![ethyl [(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]acetate](/img/structure/B1222998.png)






